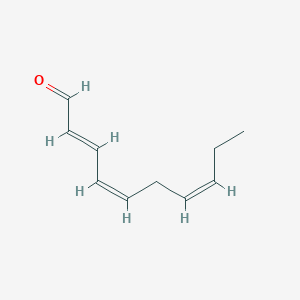

(2e,4z,7z)-2,4,7-Decatrienal

Descripción general

Descripción

(2E,4Z,7Z)-2,4,7-Decatrienal is an organic compound belonging to the class of fatty aldehydes These compounds are characterized by a long carbon chain with an aldehyde group at one end this compound is notable for its three conjugated double bonds, which contribute to its unique chemical properties and reactivity

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2E,4Z,7Z)-2,4,7-Decatrienal typically involves the use of starting materials that can provide the necessary carbon skeleton and functional groups. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of catalytic processes that facilitate the formation of the conjugated double bonds and the aldehyde group. The choice of catalysts and reaction conditions would be optimized to maximize yield and purity while minimizing by-products and waste.

Análisis De Reacciones Químicas

Types of Reactions: (2E,4Z,7Z)-2,4,7-Decatrienal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The double bonds can participate in electrophilic addition reactions, where electrophiles add to the carbon-carbon double bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) can be used under controlled conditions.

Major Products:

Oxidation: The major product is (2E,4Z,7Z)-2,4,7-Decatrienoic acid.

Reduction: The major product is (2E,4Z,7Z)-2,4,7-Decatrienol.

Substitution: Depending on the electrophile, various substituted derivatives of this compound can be formed.

Aplicaciones Científicas De Investigación

Flavoring Agent in Food and Beverages

One of the primary applications of (2E,4Z,7Z)-2,4,7-decatrienal is as a flavoring agent in food and beverages. Research indicates that this compound can impart distinctive flavors reminiscent of tangerines and other fruit essences. It is utilized in a variety of products including:

- Dairy Products : Ice creams and yogurts benefit from its fruity notes.

- Confectionery : Candies and syrups often use this compound to enhance sweetness and aroma.

- Beverages : It is incorporated into teas and soft drinks to provide a fresh taste profile.

For instance, a study demonstrated that adding this compound to a kiwi essence improved the overall flavor perception among taste testers, who noted a juicier and more tropical taste compared to the basic composition .

Aromatic Properties in Perfumery

In perfumery, this compound serves as a key ingredient due to its potent aromatic characteristics. It can evoke various scents ranging from fresh and fruity to oily and fatty notes. This versatility allows it to be blended with other fragrance compounds to create complex scents suitable for perfumes and scented products.

- Fishy Aroma : Interestingly, this compound can also develop a fishy scent characteristic when used in higher concentrations. This trait can be advantageous in specific applications where such aromas are desirable .

- Mixtures : Formulations containing at least 75% of this compound have been shown to produce balanced aromatic profiles that include hints of olive oil or cucumber .

Potential Therapeutic Uses

Emerging research suggests potential therapeutic applications for this compound due to its biological activity. Preliminary studies indicate that it may possess anti-inflammatory properties and could be beneficial in developing pharmaceutical formulations. However, further research is needed to fully understand its efficacy and safety in medical applications.

Case Study 1: Flavor Enhancement in Dairy Products

In an experimental setup where this compound was added to yogurt formulations at varying concentrations (0.1 ppm to 0.5 ppm), sensory evaluations indicated a significant increase in consumer preference for yogurt containing this compound compared to control samples lacking it. The enhanced flavor was attributed to its ability to mimic natural fruit flavors effectively.

Case Study 2: Perfume Composition Development

A perfume manufacturer incorporated this compound into a new fragrance line aimed at capturing fresh summer scents. The resulting product received positive feedback for its vibrant aroma profile that resonated well with consumers looking for refreshing summer fragrances.

Mecanismo De Acción

The mechanism by which (2E,4Z,7Z)-2,4,7-Decatrienal exerts its effects involves its interaction with various molecular targets. The conjugated double bonds and the aldehyde group allow it to participate in a range of chemical reactions, including nucleophilic addition and electrophilic substitution. These interactions can modulate biological pathways, such as signaling cascades in plants or antimicrobial activity against pathogens.

Comparación Con Compuestos Similares

(2E,4E,7Z)-2,4,7-Tridecatrienal: Another fatty aldehyde with a similar structure but a longer carbon chain.

(2E,4Z)-2,4-Decadienal: A related compound with two conjugated double bonds instead of three.

Uniqueness: (2E,4,7Z)-2,4,7-Decatrienal is unique due to its specific arrangement of three conjugated double bonds, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific reactivity patterns, such as in organic synthesis and biological signaling.

Actividad Biológica

(2E,4Z,7Z)-2,4,7-Decatrienal is a medium-chain aldehyde with significant biological activities that have been explored in various studies. This compound is part of a class of organic compounds known for their diverse roles in biological systems, particularly in marine ecology and potential pharmaceutical applications.

- IUPAC Name : (2E,4Z,7Z)-deca-2,4,7-trienal

- Chemical Formula : C₁₀H₁₄O

- Molecular Weight : 150.22 g/mol

- CAS Registry Number : 43108-49-2

- Structure : The compound features multiple double bonds and an aldehyde group, contributing to its reactivity and biological interactions.

1. Ecological Role

This compound has been identified as a volatile compound produced by certain marine organisms, particularly diatoms. Its release can influence ecological interactions such as predator-prey dynamics and may serve as a signaling molecule in marine environments. For instance, studies have shown that this compound can affect the hatching rates of marine organisms when used in controlled feeding experiments .

2. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. It has been noted for its ability to inhibit bacterial growth and may serve as a natural preservative in food systems due to its antifungal properties. This is particularly relevant given the increasing demand for natural preservatives in the food industry.

3. Potential Therapeutic Applications

The compound's structure suggests potential therapeutic applications. It has been studied for its role in inducing apoptosis in cancer cells and modulating inflammatory responses. The biological mechanisms involve the activation of specific signaling pathways that lead to cell death and reduced inflammation .

Case Study 1: Marine Ecology

A study published in Marine Ecology Progress Series highlighted the production of this compound by the diatom Phaeodactylum tricornutum under stress conditions. The study found that this compound significantly affected the hatching success of marine larvae when incorporated into their diet .

| Condition | Hatching Success (%) |

|---|---|

| Control Diet | 85% |

| Diet with Decatrienal | 45% |

Case Study 2: Antimicrobial Activity

In laboratory settings, this compound was tested against common foodborne pathogens such as Escherichia coli and Listeria monocytogenes. Results indicated a notable reduction in bacterial viability at concentrations as low as 100 µg/mL .

| Pathogen | Control Viability (%) | Viability with Decatrienal (%) |

|---|---|---|

| E. coli | 100 | 30 |

| Listeria monocytogenes | 100 | 25 |

The mechanisms through which this compound exerts its biological effects include:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells leading to cell death.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, causing permeability changes.

- Signaling Pathways : In cancer cells, it may activate apoptosis-related pathways similar to those triggered by plant hormones like jasmonates .

Propiedades

IUPAC Name |

(2E,4Z,7Z)-deca-2,4,7-trienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,6-10H,2,5H2,1H3/b4-3-,7-6-,9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEXCNWISTVJVBV-OORNVTMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C=C\C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601312535 | |

| Record name | (E,Z,Z)-2,4,7-Decatrienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43108-49-2 | |

| Record name | (E,Z,Z)-2,4,7-Decatrienal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43108-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,7-Decatrienal, (2E,4Z,7Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043108492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E,Z,Z)-2,4,7-Decatrienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,7-DECATRIENAL, (2E,4Z,7Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9031WYM17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (2E,4Z,7Z)-2,4,7-Decatrienal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.